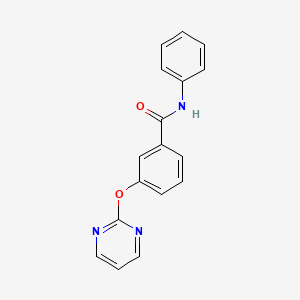

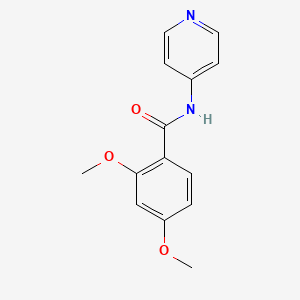

![molecular formula C19H28N4O4 B5510757 (1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)

(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds within this family, such as azaspiro derivatives and morpholino-substituted pyrimidines, involves intricate chemical reactions. Techniques like hydrolysis, acylation, and reactions with phenylhydrazine or amidines have been employed to create structurally diverse compounds. These processes often involve acid-catalyzed reactions under mild conditions, leading to the formation of various derivatives with potential biological activities (Belikov et al., 2013).

Molecular Structure Analysis

The molecular structures of these compounds are characterized using techniques like NMR, single-crystal X-ray structure analysis, and infrared spectroscopy. These studies provide insights into the complex spatial arrangements and chemical bonding within these molecules, revealing how structural features correlate with chemical reactivity and potential biological functions (Attia et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including Ritter reactions, nucleophilic additions, and reactions under microwave irradiation. Such processes lead to a wide variety of products, showcasing the reactive flexibility of the core structures. These reactions not only expand the chemical space of these compounds but also hint at their potential utility in creating novel therapeutic agents (Rozhkova et al., 2013).

科学的研究の応用

Antibacterial Applications

One study focused on the design and synthesis of novel compounds with potent antibacterial activity against respiratory pathogens. These compounds, including variations of azaspiroheptanes, have shown effectiveness against a range of gram-positive and gram-negative bacteria, highlighting their potential as treatments for respiratory tract infections (Odagiri et al., 2013).

Anti-Inflammatory and Analgesic Applications

Research has also been directed towards the synthesis of compounds derived from furochromones with anti-inflammatory and analgesic activities. These studies have led to the development of derivatives that exhibit significant cyclooxygenase-2 (COX-2) inhibitory activity, suggesting their utility in managing inflammation and pain (Abu‐Hashem et al., 2011).

Enzyme Inhibition for Parkinson's Disease

Another area of application is the synthesis of radioligands for imaging of LRRK2 enzyme in Parkinson's disease. Compounds like HG-10-102-01 have been explored for their potential in positron emission tomography (PET) imaging, aiding in the diagnosis and understanding of Parkinson's disease mechanisms (Wang et al., 2017).

Antioxidative and Anti-inflammatory Properties from Seaweed

A novel morpholine alkaloid isolated from red seaweed has demonstrated significant antioxidative and anti-inflammatory properties. This compound could be an effective natural alternative for treating inflammation-related conditions (Makkar & Chakraborty, 2018).

Topical Drug Delivery Systems

The development of prodrugs for naproxen aimed at improving topical drug delivery has also been a significant application. By synthesizing various esters, researchers have achieved compounds that enhance skin permeation, potentially offering more effective and localized treatment options for pain and inflammation (Rautio et al., 2000).

特性

IUPAC Name |

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4/c1-2-27-16-11-15(24)19(16)3-5-22(6-4-19)17(25)14-12-20-18(21-13-14)23-7-9-26-10-8-23/h12-13,15-16,24H,2-11H2,1H3/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXMFCBABACUCN-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C12CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)

![ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5510697.png)

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)

![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)